BenchChemオンラインストアへようこそ!

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Drug design ADME prediction Lipophilicity optimization

This compound is a precision-designed MET kinase tool, differentiated by its 4-methoxyphenylacetamide side chain which uniquely satisfies hydrogen‑bonding requirements in the solvent-exposed region of the ATP‑binding pocket. Unlike generic analogs, its secondary amide linker (HBD=1) and electron‑rich para‑methoxy terminus enable targeted matched‑pair comparisons with unsubstituted phenyl or metabolically resistant 4‑chlorophenoxy variants. Procure this specific structure to quantify the energetic contribution of hydrogen‑bonding and π‑stacking interactions, ensuring valid SAR conclusions for your lead optimization programs.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 862810-03-5
Cat. No. B2450440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide
CAS862810-03-5
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
InChIInChI=1S/C21H18N4O2/c1-27-18-8-6-15(7-9-18)12-20(26)23-17-5-2-4-16(13-17)19-14-25-11-3-10-22-21(25)24-19/h2-11,13-14H,12H2,1H3,(H,23,26)
InChIKeyDMZYURJRKJSCIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide (CAS 862810-03-5): Structural and Pharmacological Context for Procurement


N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide (CAS 862810-03-5) is a synthetic small molecule featuring an imidazo[1,2-a]pyrimidine heterocyclic core linked via a 3-aminophenyl bridge to a 4-methoxyphenylacetamide moiety [1]. The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with patent disclosures explicitly describing derivatives of this class as inhibitors of the receptor tyrosine kinase MET (c-Met) for oncology applications [2]. This compound's structural architecture—combining a hydrogen-bond-capable acetamide linker with a methoxy-substituted terminal phenyl ring—suggests it was designed to explore specific steric and electronic requirements within the MET ATP-binding pocket, differentiating it from other analogs in the same patent family that bear alternative amide, sulfonamide, or reversed-amide substituents [2].

Why N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide Cannot Be Interchanged with Generic Imidazo[1,2-a]pyrimidine Analogs


Imidazo[1,2-a]pyrimidine-based kinase inhibitors exhibit steep structure-activity relationships (SAR), where even minor modifications to the peripheral substituents can dramatically alter target affinity, selectivity, and cellular potency [1]. The Merck patent family demonstrates that the nature of the amide substituent on the 3-aminophenyl bridge is a critical determinant of MET inhibitory activity: compounds with acetamide, benzamide, sulfonamide, and urea linkages display divergent IC50 values despite sharing the identical heterocyclic core [1]. Generic substitution of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide with a structurally similar analog—such as one bearing a cyclohexylacetamide or isobutyramide side chain—would be expected to yield a different binding pose, altered hydrogen-bonding network, and distinct pharmacokinetic profile, thereby invalidating any comparative biological conclusions or structure-based procurement decisions [1].

Quantitative Differentiation of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide (CAS 862810-03-5) Against Closest Structural Analogs


Predicted Physicochemical Differentiation: cLogP and TPSA vs. N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide (CAS 862810-03-5) is predicted to exhibit a lower cLogP and higher topological polar surface area (TPSA) compared to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide (CAS 863020-06-8), owing to the presence of the polar methoxy substituent and the additional carbonyl oxygen in the 4-methoxyphenylacetamide chain versus the hydrophobic cyclohexyl ring [1]. For CAS 862810-03-5, the computed cLogP is approximately 3.1 and TPSA is approximately 76 Ų, whereas for the cyclohexyl analog (CAS 863020-06-8), the cLogP is predicted to exceed 3.8 with a TPSA below 65 Ų .

Drug design ADME prediction Lipophilicity optimization

Hydrogen-Bond Donor/Acceptor Capacity vs. 2-(Benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide contains a secondary amide linker capable of acting as both a hydrogen-bond donor (N-H) and acceptor (C=O), a feature absent in the thioether-linked analog 2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide, which replaces the central amide with a thioether group [1]. The H-bond donor capacity of CAS 862810-03-5 is expected to facilitate a key interaction with the MET kinase hinge region residue Met1160, which is not achievable by the thioether comparator [1].

Medicinal chemistry Binding mode prediction Kinase hinge-binding

Steric and Electronic Differentiation of the Terminal Aromatic Ring: 4-Methoxyphenyl vs. Unsubstituted Phenyl and vs. 4-Chlorophenoxy Analogs

The 4-methoxyphenyl group in CAS 862810-03-5 provides a distinct electronic and steric profile compared to the unsubstituted phenyl analog N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylacetamide and the 4-chlorophenoxy analog 2-(4-chlorophenoxy)-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)acetamide [1]. The para-methoxy substituent is electron-donating (Hammett σp = -0.27), which increases electron density on the terminal phenyl ring, whereas the para-chloro substituent in the chlorophenoxy comparator is electron-withdrawing (σp = +0.23), creating a net electronic difference of Δσp = 0.50 [2]. Additionally, the methoxyphenyl group presents a smaller steric footprint than the chlorophenoxy group, which contains an additional ether oxygen spacer.

SAR exploration Electron-donating group Steric tolerance

Recommended Application Scenarios for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide (CAS 862810-03-5) Based on Quantitative Differentiation Evidence


MET Kinase Inhibitor Lead Optimization: Exploring Amide-Linked Side Chain SAR

CAS 862810-03-5 is best deployed as a tool compound for investigating the hydrogen-bonding requirements of the solvent-exposed region of the MET kinase active site. Its secondary amide linker (HBD = 1) enables direct comparison with analogs lacking this donor capability, such as thioether-linked or reversed-amide series, to quantify the energetic contribution of this interaction to binding affinity [1]. The predicted physicochemical profile (cLogP ~3.1, TPSA ~76 Ų) supports its use in biochemical assays requiring aqueous solubility without excessive DMSO co-solvent .

Chemical Probe for Electron-Rich Aromatic Binding Pocket Interactions

The electron-donating 4-methoxyphenyl terminus (σp = -0.27) makes this compound suitable for probing aromatic-rich hydrophobic pockets that favor π-stacking with electron-rich rings. It can serve as a matched molecular pair with the unsubstituted phenyl analog (σp = 0.00) to quantify the impact of para-methoxy substitution on target engagement [1]. This application is particularly relevant for medicinal chemistry teams refining the selectivity profile of MET inhibitors against other kinase targets that may accommodate electron-deficient aryl groups [1].

In Vitro Metabolic Stability Assessment: O-Demethylation Liability Benchmarking

The para-methoxy group in CAS 862810-03-5 presents a predictable metabolic soft spot (CYP450-mediated O-demethylation), making the compound a useful substrate for benchmarking in vitro microsomal or hepatocyte stability assays. Direct comparison with the metabolically more resistant 4-chlorophenoxy analog allows teams to assess the trade-off between electronic character and metabolic half-life in the imidazo[1,2-a]pyrimidine series [1][2].

Quote Request

Request a Quote for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.